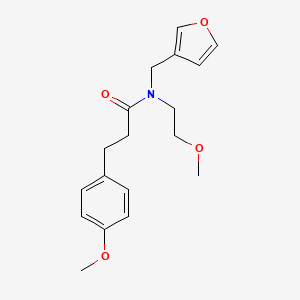

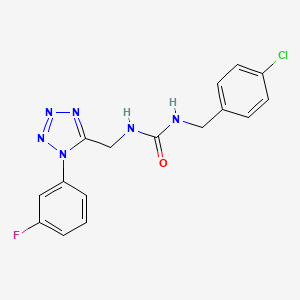

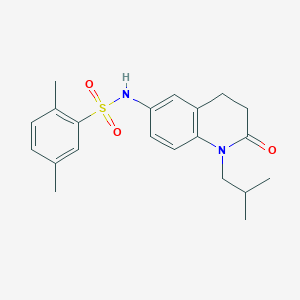

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Novel Anti-arthritic Agents

A series of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives, closely related to the chemical structure of interest, were synthesized and showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as on the production of interleukin-1 in vitro. These compounds demonstrated effectiveness in animal arthritic models without ulcerogenic activities, highlighting their potential as novel anti-arthritic agents. The development of one such compound, S-2474, as an antiarthritic drug candidate, underscores the therapeutic potential of these chemical structures in treating inflammatory conditions (Inagaki et al., 2000).

Peptide Synthesis Applications

The reaction of N-alkoxycarbonylamino acids with carbodiimides, leading to the formation of oxazolones and oxazolidinediones, illustrates the utility of structures similar to (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in peptide synthesis. This process facilitates the synthesis of peptides, demonstrating the chemical's relevance in constructing complex biological molecules (Benoiton et al., 1981).

Masked Dipoles in Cycloaddition Reactions

Silylmethyl-substituted aziridine and azetidine compounds, which share structural motifs with the chemical of interest, have been utilized as masked 1,3- and 1,4-dipoles in formal cycloaddition reactions. These reactions produce imidazoline, oxazolidine, and tetrahydropyrimidine products, highlighting the utility of these structures in synthesizing heterocyclic compounds (Yadav & Sriramurthy, 2005).

Antibacterial Agent Synthesis

Thiazolidine derivatives, structurally related to the compound of interest, have been synthesized and screened for their antibacterial activities against various bacterial strains. Some of these derivatives exhibited potent antibacterial activities, particularly against Pseudomonas aeruginosa, suggesting the potential of such structures in developing new antibacterial agents (Song et al., 2009).

HIV-1 Protease Inhibitors

Analogues of TSAO-T, containing 1,2,3-triazole and oxathiole dioxide structures similar to the compound of interest, have been synthesized and evaluated as inhibitors of HIV-1-induced cytopathicity. These analogues demonstrated potent anti-HIV-1 activity, showcasing the potential of such chemical structures in antiviral drug development (Álvarez et al., 1994).

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMWNSRIFDGQIH-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)